N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide
Description
N-(1H-Indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 5, and an indole-4-yl carboxamide moiety.
Properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-8-13(16-9(2)19-8)14(18)17-12-5-3-4-11-10(12)6-7-15-11/h3-7,15H,1-2H3,(H,17,18) |
InChI Key |
WCAUOQZQMWMENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling of Indole and Thiazole Rings: The indole and thiazole rings are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Oxidation Reactions
The indole and thiazole rings undergo selective oxidation under controlled conditions:
-
Indole Ring Oxidation : Treatment with hydrogen peroxide (H₂O₂) generates hydroxylated derivatives at the C5 or C6 positions of the indole moiety.
-
Thiazole Ring Oxidation : Strong oxidants like potassium permanganate (KMnO₄) in acidic conditions oxidize the thiazole sulfur atom to sulfoxide or sulfone derivatives .
| Oxidizing Agent | Target Site | Product | Conditions |
|---|---|---|---|
| H₂O₂ (3%) | Indole C5/C6 | 5-Hydroxyindole-thiazole | RT, 6–8 hrs |
| KMnO₄ (0.1M) | Thiazole S-atom | Thiazole sulfoxide | 60°C, H₂SO₄, 2 hrs |
Reduction Reactions
Reductive modifications primarily affect the carboxamide group and aromatic rings:
-
Carboxamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, yielding N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-methylamine .
-
Indole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to form a tetrahydroindole derivative .
| Reducing Agent | Product | Yield | Selectivity |
|---|---|---|---|
| LiAlH₄ (2 equiv) | Thiazole-4-methylamine | 72% | >90% |
| H₂ (1 atm, Pd-C) | Tetrahydroindole-thiazole | 65% | Partial ring saturation |
Electrophilic Substitution
The indole ring participates in electrophilic substitutions, while the thiazole ring remains inert under mild conditions:
-
Nitration : Nitration (HNO₃/H₂SO₄) occurs at the C5 position of the indole ring, producing 5-nitro derivatives .
-
Halogenation : Bromine (Br₂) in acetic acid selectively substitutes at the C6 position of indole .
| Reagent | Position | Product | Kinetics |
|---|---|---|---|
| HNO₃/H₂SO₄ | Indole C5 | 5-Nitroindole-thiazole | Second-order |
| Br₂ (1 equiv) | Indole C6 | 6-Bromoindole-thiazole | 30 mins, 85% yield |
Cross-Coupling Reactions
The thiazole ring facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : The 2-methyl group on the thiazole reacts with arylboronic acids (e.g., phenylboronic acid) via Pd(PPh₃)₄ catalysis to form biaryl derivatives .
| Substrate | Catalyst | Product | Application |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 2-(Phenyl)-thiazole-indole | Anticancer lead |
Functional Group Interconversion
The carboxamide group undergoes hydrolysis and condensation:
-
Acid Hydrolysis : Heating with HCl (6M) cleaves the carboxamide to a carboxylic acid.
-
Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) forms imine derivatives under anhydrous conditions .
Photochemical Reactions
UV irradiation induces dimerization and ring-opening:
-
[2+2] Cycloaddition : UV light (254 nm) promotes dimerization via the indole C2–C3 bond, forming a cyclobutane-linked dimer .
| Wavelength | Product | Quantum Yield |
|---|---|---|
| 254 nm | Indole-thiazole dimer | Φ = 0.12 |
Key Mechanistic Insights
-
Indole Reactivity : Dominated by electron-rich C3 and C5 positions, favoring electrophilic attack .
-
Thiazole Stability : The electron-deficient thiazole ring resists electrophilic substitution but participates in metal-catalyzed cross-couplings .
This compound’s versatility in organic transformations underpins its utility in medicinal chemistry, particularly in developing antimitotic and antimicrobial agents.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves the reaction of indole derivatives with thiazole carboxylic acids. The structural features of this compound, including the indole and thiazole moieties, contribute to its diverse biological activities. The thiazole ring enhances the compound's ability to interact with biological targets, while the indole structure is known for its role in various pharmacological effects.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- Multitarget Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values as low as 6.10 μM against MCF-7 breast cancer cells, demonstrating their effectiveness in inhibiting cancer cell growth .
- Mechanism of Action : The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer progression, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Broad-Spectrum Efficacy : Studies have reported that thiazole-based compounds exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum activity is crucial in addressing antibiotic resistance .
- Quantitative Analysis : In vitro assays have been conducted to evaluate the antimicrobial efficacy of these compounds using methods such as the turbidimetric method and disk diffusion assays .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, leading to biological effects. The thiazole ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Features
- Indole Moiety : The indole group introduces aromaticity and hydrogen-bonding capabilities, which are critical for interactions with enzymes or receptors.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide and related thiazole-carboxamide derivatives:
Key Structural Differences
Substituent Diversity: The indole group in the target compound contrasts with the cyclopropane (A-836,339, AB-CHFUPYCA) or benzoyl-isopropyl (Acotiamide) moieties in analogs. Indole’s planar structure may favor interactions with aromatic amino acid residues in enzymes or receptors.
Pharmacological Implications: Acotiamide: The hydroxy-dimethoxybenzoyl group and isopropyl chain contribute to its gastroprokinetic activity by enhancing acetylcholine release . A-836,339/AB-CHFUPYCA: Cyclopropane and methoxyethyl groups are linked to cannabinoid receptor modulation, suggesting that bulkier substituents favor CNS activity . Target Compound: The indole moiety may confer selectivity for serotonin or kinase targets, given indole’s prevalence in such inhibitors (e.g., kinase inhibitors like sunitinib).
Biological Activity
N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an indole moiety linked to a thiazole ring, which is known for its diverse pharmacological activities.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies. Key areas of focus include:
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound exhibited significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity (Table 1) .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.95 - 1.50 | Induction of apoptosis via caspase activation |
| A549 | 2.50 | Inhibition of cell cycle progression |
| HCT116 | 7.01 | Topoisomerase II inhibition |
2. Mechanisms of Action
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways by influencing key markers such as Caspases 3, 8, and 9 .
- Cell Cycle Arrest : It effectively halts the cell cycle at various checkpoints, leading to reduced proliferation in cancer cells .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
Case Study 1: Anticancer Efficacy in Animal Models
A study evaluated the therapeutic efficacy of this compound in xenograft models of human cancer:
- Findings : The compound significantly reduced tumor volume compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .
Case Study 2: Synergistic Effects with Other Agents
Research explored the synergistic effects of this compound in combination with established chemotherapeutics:
Q & A
Q. What are the established synthetic routes for N-(1H-indol-4-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves condensation reactions between indole and thiazole precursors. For example, analogous procedures (e.g., ) utilize 3-formyl-1H-indole derivatives and thiazole components under reflux in acetic acid with sodium acetate as a catalyst. A representative protocol:
- Precursors : 3-formyl-1H-indole-2-carboxylic acid and 2,5-dimethyl-1,3-thiazole-4-carboxylic acid.
- Conditions : Reflux in acetic acid (100 mL) with sodium acetate (1.0 equiv) for 2.5–5 hours.
- Workup : Filter crystalline precipitates, wash with acetic acid/water/ethanol, and recrystallize (DMF/acetic acid).
Characterization via 1H/13C NMR and X-ray crystallography is critical to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H and 13C NMR : Resolve indole NH protons (δ 10–12 ppm) and thiazole methyl groups (δ 2.1–2.5 ppm). highlights NMR’s role in confirming trichloroethylcarboxamide analogs .
- FTIR : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., used for isoxazole-thiazole analogs) .
Q. What preliminary biological screening data exist for structurally related compounds?
- Methodological Answer : Thiazole-indole hybrids often exhibit antimicrobial or enzyme-inhibitory activity. For example:
- Thiadiazole-thiazole derivatives () showed antitumor and antifungal activity via in vitro assays (MIC: 2–8 µg/mL) .
- Thiazole carboxamides (e.g., acotiamide in ) act as prokinetic agents via acetylcholine modulation .
- Screening Recommendations : Use standardized assays (e.g., broth microdilution for antimicrobial activity, kinase inhibition assays).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Catalyst Screening : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions ( used triethylamine for cyclization) .
- Solvent Effects : Test polar aprotic solvents (DMF, acetonitrile) vs. acetic acid. achieved alkylation in DMF with K₂CO₃ at room temperature .
- Time-Temperature Profiling : Shorten reflux times (e.g., 1–3 minutes in ) to minimize decomposition .
Q. How do structural modifications influence biological activity in thiazole-indole hybrids?
- Methodological Answer :
- Substituent Effects :
- Methyl groups at thiazole C2/C5 (as in the target compound) enhance lipophilicity, potentially improving membrane permeability.
- Indole substitution : C4 vs. C5 indole linkage alters steric hindrance ( compares cyclohexanecarboxamide analogs) .
- SAR Studies : Use molecular docking to map interactions with target proteins (e.g., notes thiazole derivatives bind kinase ATP pockets) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell line viability (e.g., used gastric smooth muscle assays) .
- Purity Validation : Ensure >95% purity via HPLC ( emphasizes purity thresholds for pharmacological studies) .
- Meta-Analysis : Compare data from structurally analogous compounds (e.g., ’s thiazole-urea derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
